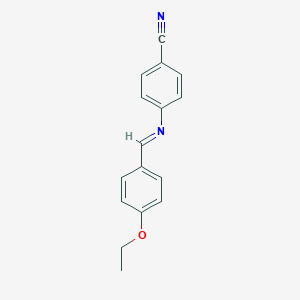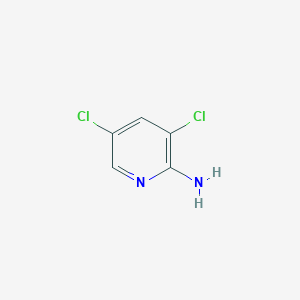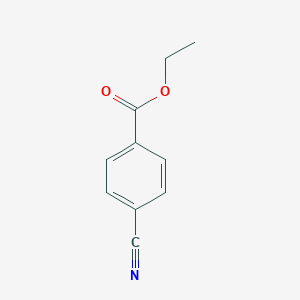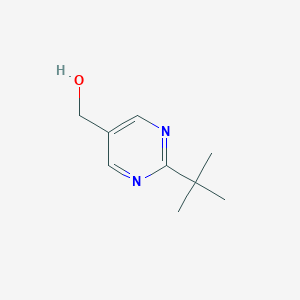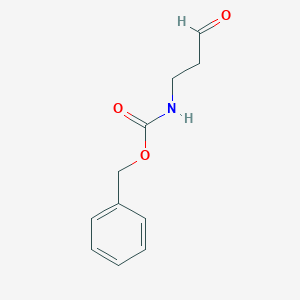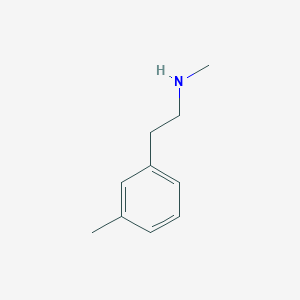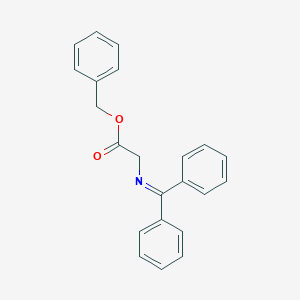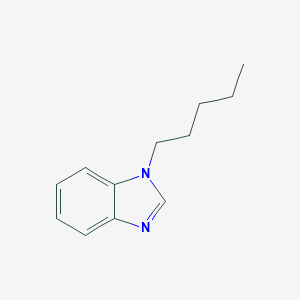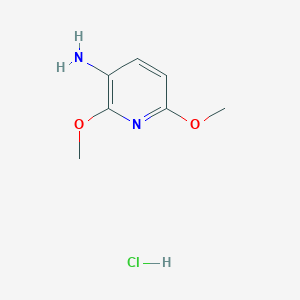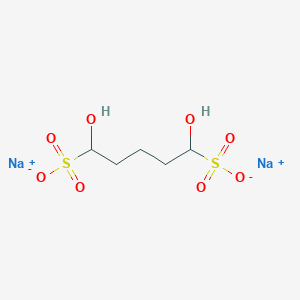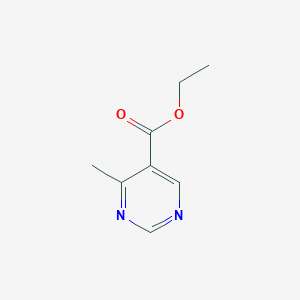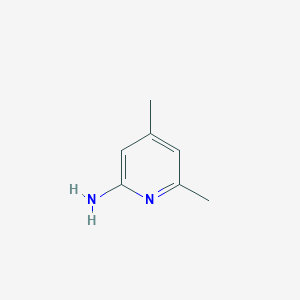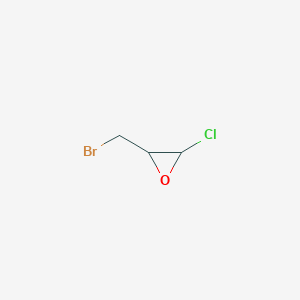
(E)-2-Chloro-3-(bromomethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Chloro-3-(bromomethyl)oxirane, also known as epibromohydrin, is a chemical compound that is widely used in scientific research applications. It is a reactive organic compound that contains both an epoxide and a halogen functional group.
Mecanismo De Acción
(E)-2-Chloro-3-(bromomethyl)oxirane is a reactive compound that can cross-link biomolecules through the formation of covalent bonds. The epoxide group in (E)-2-Chloro-3-(bromomethyl)oxirane reacts with nucleophilic groups on biomolecules such as amines, thiols, and carboxylates, resulting in the formation of stable cross-links. This cross-linking can alter the structure and function of biomolecules, allowing for the study of their properties.
Efectos Bioquímicos Y Fisiológicos
(E)-2-Chloro-3-(bromomethyl)oxirane has been shown to have cytotoxic effects on various cell lines, including human lymphoma cells and mouse fibroblast cells. Additionally, (E)-2-Chloro-3-(bromomethyl)oxirane has been shown to induce DNA damage and inhibit DNA replication in vitro. These effects make (E)-2-Chloro-3-(bromomethyl)oxirane a useful tool for studying the effects of DNA damage on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-2-Chloro-3-(bromomethyl)oxirane in lab experiments is its ability to cross-link biomolecules in a site-specific manner. This allows for the study of specific regions of biomolecules and their interactions. However, (E)-2-Chloro-3-(bromomethyl)oxirane can be toxic to cells and can interfere with the function of biomolecules, making it important to use appropriate concentrations and controls in experiments.
Direcciones Futuras
There are many potential future directions for research involving (E)-2-Chloro-3-(bromomethyl)oxirane. One area of interest is the development of new cross-linking methods that use (E)-2-Chloro-3-(bromomethyl)oxirane in combination with other cross-linking agents. Additionally, (E)-2-Chloro-3-(bromomethyl)oxirane could be used in the development of new materials and coatings with unique properties. Finally, the cytotoxic effects of (E)-2-Chloro-3-(bromomethyl)oxirane could be further studied to better understand its potential as an anticancer agent.
Conclusion
(E)-2-Chloro-3-(bromomethyl)oxirane is a versatile compound that is widely used in scientific research applications. Its ability to cross-link biomolecules in a site-specific manner makes it a valuable tool for studying the structure and function of biomolecules. However, its cytotoxic effects and potential interference with biomolecule function make it important to use appropriate concentrations and controls in experiments. There are many potential future directions for research involving (E)-2-Chloro-3-(bromomethyl)oxirane, including the development of new cross-linking methods, materials, and anticancer agents.
Métodos De Síntesis
The synthesis of (E)-2-Chloro-3-(bromomethyl)oxirane can be achieved through the reaction of epichlorohydrin and sodium bromide in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of (E)-2-Chloro-3-(bromomethyl)oxirane as a clear, colorless liquid.
Aplicaciones Científicas De Investigación
(E)-2-Chloro-3-(bromomethyl)oxirane is commonly used in scientific research as a cross-linking agent for proteins and other biomolecules. It has been used to cross-link DNA, RNA, and proteins in order to study their structure and function. Additionally, (E)-2-Chloro-3-(bromomethyl)oxirane has been used in the synthesis of various polymers and resins, as well as in the production of adhesives and coatings.
Propiedades
Número CAS |
129176-05-2 |
|---|---|
Nombre del producto |
(E)-2-Chloro-3-(bromomethyl)oxirane |
Fórmula molecular |
C3H4BrClO |
Peso molecular |
171.42 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3-chlorooxirane |
InChI |
InChI=1S/C3H4BrClO/c4-1-2-3(5)6-2/h2-3H,1H2 |
Clave InChI |
CYVGBDSVULTHJK-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)Cl)Br |
SMILES canónico |
C(C1C(O1)Cl)Br |
Sinónimos |
2-(bromomethyl)-3-chloro-oxirane 2-chloro-3-(bromomethyl)oxirane 2-chloro-3-(bromomethyl)oxirane, (Z)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



